4aH-benzo[f]isoquinolin-4-one
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Overview
Description
4aH-benzo[f]isoquinolin-4-one is a heterocyclic compound that belongs to the isoquinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4aH-benzo[f]isoquinolin-4-one can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-catalyzed processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4aH-benzo[f]isoquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, ammonium acetate, and terminal alkynes. Reaction conditions often involve microwave irradiation to accelerate the reaction rates and improve yields .
Major Products
The major products formed from these reactions include substituted isoquinolines, furopyridines, and thienopyridines, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
4aH-benzo[f]isoquinolin-4-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 4aH-benzo[f]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4aH-benzo[f]isoquinolin-4-one include:
Quinoline: Another nitrogen-containing heterocycle with similar chemical properties.
Isoquinoline: A structural isomer with a different arrangement of the nitrogen atom.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential biological activities.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C13H9NO |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4aH-benzo[f]isoquinolin-4-one |
InChI |
InChI=1S/C13H9NO/c15-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14-13/h1-8,12H |
InChI Key |
NBDQPPMLCDGEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3C2=CC=NC3=O |
Origin of Product |
United States |
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